Bis(catecolato)diboron

Descripción general

Descripción

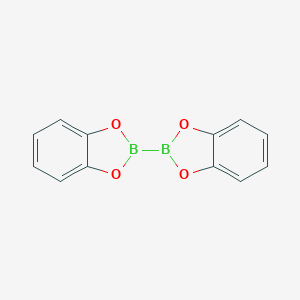

Bis(catecholato)diboron, also known as 2,2’-bi-1,3,2-benzodioxaborole, is a diboron compound characterized by the presence of two catechol ligands. This compound is notable for its unique electronic properties and its role in various organic synthesis processes.

Aplicaciones Científicas De Investigación

Bis(catecholato)diboron has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Medicine: It is being explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

Target of Action

It’s known that organoboron compounds, such as bis(catecholato)diboron, have been used in the synthesis of molecules containing b–c bonds .

Mode of Action

The mode of action of Bis(catecholato)diboron involves its interaction with bases due to its Lewis acid character . This interaction leads to the activation of the B–B bond in the molecule, which is a key factor in synthesis reactions .

Biochemical Pathways

The compound plays a significant role in the formation of boron compounds through the cleavage of the b–b bond .

Result of Action

The result of Bis(catecholato)diboron’s action is the formation of boron compounds through the cleavage of the B–B bond . These boron compounds have potential applications in various fields, including organic synthesis and materials science.

Action Environment

The action of Bis(catecholato)diboron can be influenced by environmental factors. For instance, the presence of bases can activate the B–B bond in the molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(catecholato)diboron can be synthesized through the reaction of catechol with boron trichloride in the presence of a base. The reaction typically involves the following steps:

- Dissolving catechol in an appropriate solvent such as tetrahydrofuran.

- Adding boron trichloride dropwise to the solution under an inert atmosphere.

- Stirring the reaction mixture at room temperature for several hours.

- Isolating the product by filtration and recrystallization .

Industrial Production Methods: Industrial production of bis(catecholato)diboron follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Bis(catecholato)diboron undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form boronic acids.

Reduction: It can be reduced to form boron hydrides.

Substitution: It can undergo substitution reactions with nucleophiles to form boronate esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alcohols and amines are commonly used.

Major Products:

Oxidation: Boronic acids.

Reduction: Boron hydrides.

Substitution: Boronate esters.

Comparación Con Compuestos Similares

Bis(pinacolato)diboron: Known for its stability and use in Suzuki-Miyaura cross-coupling reactions.

Bis(neopentyl glycolato)diboron: Used in radical borylation reactions.

Tetrakis(dimethylamino)diboron: Known for its reactivity and use in various synthetic applications.

Uniqueness: Bis(catecholato)diboron is unique due to its strong Lewis acid character and its ability to form stable adducts with bases. This property makes it highly effective in catalysis and organic synthesis, distinguishing it from other diboron compounds .

Propiedades

IUPAC Name |

2-(1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBQOWXCLDXZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)B3OC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392951 | |

| Record name | Bis(catecholato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13826-27-2 | |

| Record name | Bis(catecholato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-1,3,2-benzodioxaborol-2-yl)-2H-1,3,2-benzodioxaborole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of bis(catecholato)diboron?

A1: Bis(catecholato)diboron features a central B-B bond with each boron atom coordinated to two oxygen atoms of a catechol moiety, forming two fused five-membered rings.

Q2: What is the molecular formula and weight of B2cat2?

A2: Its molecular formula is C12H8B2O4, and its molecular weight is 237.81 g/mol. []

Q3: What are the key spectroscopic characteristics of B2cat2?

A3: Bis(catecholato)diboron can be characterized using various spectroscopic techniques, including 1H, 11B, and 13C NMR spectroscopy. [, ] These techniques provide valuable information about the structure and purity of the reagent.

Q4: How stable is B2cat2 under different conditions?

A4: Bis(catecholato)diboron is air- and moisture-sensitive. [] It should be stored in a tightly closed container in a cool, dry place, away from strong oxidizing agents.

Q5: How does B2cat2 interact with its targets in chemical reactions?

A5: The boron atoms in B2cat2 are electrophilic and can react with a variety of nucleophiles, including alkenes, alkynes, and amines. The B-B bond can also be cleaved under certain conditions, leading to the formation of reactive boryl species.

Q6: What are the common applications of B2cat2 in organic synthesis?

A6: Bis(catecholato)diboron is widely employed in various organic reactions, including:

- Diboration of alkenes and alkynes: [, ] This reaction allows for the introduction of two boron atoms across a double or triple bond, providing versatile building blocks for further synthetic transformations.

- Borylation of alkyl and aryl halides: [, , ] B2cat2 reacts with alkyl and aryl halides in the presence of a radical initiator or under photochemical conditions to form alkyl and aryl boronates, respectively.

- Deaminative borylation of aliphatic amines: [, ] This reaction allows the conversion of primary amines into alkyl boronates through the formation of electron-donor-acceptor complexes with B2cat2 under visible light irradiation.

- Deoxygenative borylation of alcohols: [] B2cat2 can be used to convert alcohols into boronic esters via a photochemical deoxygenation process.

Q7: What are the advantages of using B2cat2 over other diboron reagents?

A7: Bis(catecholato)diboron offers several advantages:

Q8: Can B2cat2 be used in metal-catalyzed reactions?

A8: Yes, B2cat2 is a common reagent in transition-metal-catalyzed reactions, such as:

- Enantioselective diboration of alkenes: [, ] Chiral rhodium or platinum catalysts in conjunction with B2cat2 enable the enantioselective synthesis of chiral 1,2-bis(boronates).

- Diboration of aldimines: [] Platinum catalysts facilitate the diboration of aldimines with B2cat2, providing access to α-aminoboronate esters.

Q9: What types of catalysts are effective for B2cat2-mediated reactions?

A9: Transition metal catalysts containing rhodium, platinum, copper, and nickel have shown efficacy in promoting B2cat2 transformations. [, , , ]

Q10: What are the typical reaction mechanisms involved in B2cat2 transformations?

A10: The mechanisms depend on the specific transformation:

Q11: What is the selectivity of B2cat2 in chemical reactions?

A11: Selectivity depends on the reaction conditions and substrates used. In some cases, high regioselectivity and stereoselectivity can be achieved, particularly in metal-catalyzed asymmetric reactions. [, ]

Q12: Have computational studies been conducted on B2cat2 and its reactions?

A12: Yes, computational studies using Density Functional Theory (DFT) have provided insights into:

- Electronic properties of the B-B bond in B2cat2. []

- Reaction mechanisms of photoinduced borylation reactions. [, ]

- Rationalization of regioselectivity in metal-free borylation reactions. []

Q13: What is the impact of structural modifications on the reactivity of B2cat2?

A13: Modifying the catechol substituents can alter the Lewis acidity of the boron centers and, consequently, the reactivity of B2cat2. [, ] Steric factors introduced by bulky substituents can also influence its reactivity and selectivity.

Q14: Beyond organic synthesis, what other applications does B2cat2 have?

A15: Bis(catecholato)diboron is being explored for its potential in material science, particularly in the development of lithium-ion batteries. [] Its Lewis acidity and reduction ability enable surface modifications and doping of Li-rich cathode materials, leading to improved battery performance.

Q15: What are the safety precautions for handling B2cat2?

A16: As with any chemical reagent, proper handling and safety measures should be followed. It is advisable to avoid inhalation, skin contact, and contact with strong oxidizing agents. []

Q16: What is the environmental impact of B2cat2 and its degradation products?

A16: Limited data are available on the ecotoxicological effects of B2cat2 and its degradation products. Responsible waste management practices are crucial to minimize potential environmental impact.

Q17: What are the key analytical techniques used to study B2cat2?

A18: Commonly used techniques include NMR spectroscopy, X-ray diffraction, and various chromatographic methods for analyzing reaction mixtures and characterizing products. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)

![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)